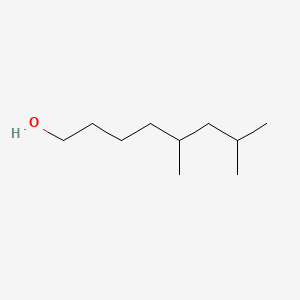

5,7-Dimethyloctan-1-ol

Description

Contextualization of Branched-Chain Alcohols in Organic and Bio-Organic Chemistry Research

In organic chemistry, branched-chain alcohols like 3,7-dimethyloctan-1-ol (B75441) are valuable as chiral building blocks and intermediates in the synthesis of more complex molecules. medchemexpress.com Their branched nature can influence reaction kinetics and product selectivity. The hydroxyl group provides a reactive site for a multitude of chemical transformations.

From a bio-organic perspective, these alcohols and their derivatives are investigated for their roles in biological systems. For instance, 3,7-dimethyloctan-1-ol has been explored for its potential as a penetration enhancer in transdermal drug delivery systems and as a biofuel. medchemexpress.commedchemexpress.comcontaminantdb.ca Furthermore, its presence in natural sources, such as citrus oils, underscores its relevance in the study of natural products. chemicalbook.com

Stereochemical Considerations and Isomerism in 3,7-Dimethyloctan-1-ol (e.g., (R)- and (S)-enantiomers)

The presence of a chiral center at the third carbon atom of the octanol (B41247) chain in 3,7-dimethyloctan-1-ol gives rise to stereoisomerism. This results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The (S)-enantiomer, systematically named (3S)-3,7-dimethyloctan-1-ol, is also known as l-dihydrocitronellol. Conversely, the (R)-enantiomer is designated as (3R)-3,7-dimethyloctan-1-ol. The racemic mixture, containing equal amounts of both enantiomers, is often referred to as tetrahydrogeraniol. chemicalbook.com The distinct spatial arrangement of these enantiomers is crucial in fields like perfumery, where they can elicit different olfactory responses.

Historical Perspectives on the Academic Investigation of 3,7-Dimethyloctan-1-ol

Historically, research on 3,7-dimethyloctan-1-ol, often under the name tetrahydrogeraniol, has been linked to the study of terpenoids and essential oils. contaminantdb.cachemicalbook.com Early investigations focused on its identification in natural sources and its synthesis via the hydrogenation of related compounds like geraniol (B1671447) and citronellol (B86348). chemicalbook.comoup.com Over time, academic inquiry has expanded to encompass its stereoselective synthesis, its application as a chiral auxiliary in asymmetric synthesis, and its biological activities. mdpi.com More recent studies have delved into its potential as a biofuel and its use in creating novel antifungal agents. medchemexpress.commdpi.com

Chemical and Physical Properties

The chemical and physical characteristics of 3,7-dimethyloctan-1-ol are well-documented in scientific literature. These properties are fundamental to its application in various chemical processes.

Table 1: Physical and Chemical Properties of 3,7-Dimethyloctan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C10H22O chembk.comnih.gov |

| Molar Mass | 158.28 g/mol chembk.comnih.gov |

| Appearance | Colorless liquid chembk.com |

| Odor | Waxy, rose-petal-like chemicalbook.com |

| Density | 0.828 g/mL at 20 °C chemicalbook.comchembk.com |

| Boiling Point | 213 °C or 98-99 °C at 9 mmHg chemicalbook.comchembk.com |

| Refractive Index | n20/D 1.436 chemicalbook.comchembk.com |

| Water Solubility | 64 mg/L at 20 °C chembk.com |

| Solubility | Soluble in ethanol (B145695) and most non-volatile oils. chembk.com Insoluble in water. chemicalbook.comchembk.com |

Stereoisomer Identification

The different stereoisomers of 3,7-dimethyloctan-1-ol are distinguished by their unique identifiers.

Table 2: Stereoisomers of 3,7-Dimethyloctan-1-ol

| Name | CAS Registry Number |

|---|---|

| (S)-3,7-Dimethyloctan-1-ol | 68680-98-8 nih.gov |

| (R)-3,7-Dimethyloctan-1-ol | 1117-60-8 |

| Racemic 3,7-Dimethyloctan-1-ol | 106-21-8 chembk.com |

Structure

3D Structure

Properties

CAS No. |

85391-44-2 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

5,7-dimethyloctan-1-ol |

InChI |

InChI=1S/C10H22O/c1-9(2)8-10(3)6-4-5-7-11/h9-11H,4-8H2,1-3H3 |

InChI Key |

WRHUKQDYZBSJOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)CCCCO |

Origin of Product |

United States |

Methodologies for Chemical Synthesis of 3,7 Dimethyloctan 1 Ol and Its Analogs

Reduction-Based Synthetic Approaches

Reduction-based methods are among the most direct routes to 3,7-dimethyloctan-1-ol (B75441), typically starting from precursors that already possess the required C10 carbon skeleton but contain higher oxidation states, such as aldehydes or unsaturated bonds.

Reduction of Aldehydes using Metal Hydride Reagents (e.g., NaBH₄, LiAlH₄)

The reduction of the corresponding aldehyde, 3,7-dimethyloctanal (B3032866), presents a straightforward pathway to 3,7-dimethyloctan-1-ol. This transformation is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for this purpose in laboratory settings. While NaBH₄ is a milder reagent that can be used in protic solvents, LiAlH₄ is a more powerful reducing agent requiring anhydrous conditions, often yielding higher conversion rates for aldehyde reductions.

| Reagent | Typical Solvents | Reaction Conditions | Typical Yield |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | 0–25 °C, Atmospheric Pressure | Good to Excellent |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Reflux | Excellent (>95%) |

Catalytic Hydrogenation of Unsaturated Precursors (e.g., from (R)-3,7-dimethyloct-6-en-1-ol, citronellol (B86348), linalool)

Catalytic hydrogenation is a widely used industrial and laboratory method for the synthesis of 3,7-dimethyloctan-1-ol. wikipedia.orgtcichemicals.com This process involves the addition of hydrogen (H₂) across the carbon-carbon double bonds of unsaturated precursors in the presence of a metal catalyst. tcichemicals.com Common starting materials include the naturally occurring terpenoids citronellol, geraniol (B1671447), and citronellal (B1669106). wikipedia.orgchemicalbook.com

The hydrogenation of citronellol or geraniol, often using a nickel catalyst, directly yields 3,7-dimethyloctan-1-ol. chemicalbook.com The process saturates the double bond present in the parent molecule. Similarly, citronellal can be fully hydrogenated to 3,7-dimethyloctan-1-ol, a reaction that reduces both the carbon-carbon double bond and the aldehyde functional group. google.com Studies on the hydrogenation of citral (B94496) (a mixture of geranial and neral) show that citronellol is formed as an intermediate, which is then further hydrogenated to 3,7-dimethyloctan-1-ol. sci-hub.se The choice of catalyst, solvent, temperature, and pressure can influence the reaction's selectivity and yield. sci-hub.seabo.fi For instance, research on citral hydrogenation over nickel-supported catalysts demonstrated the progression from citral to citronellal, then to citronellol, and finally to 3,7-dimethyloctan-1-ol. sci-hub.se Linalool, another isomeric terpenoid, can also serve as a precursor. chemicalbook.com Its hydrogenation can lead to various saturated products, including tetrahydrolinalool (B1194170) (3,7-dimethyloctan-3-ol), but under specific conditions, it can be a starting point for pathways leading to 3,7-dimethyloctan-1-ol. nih.gov

| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Yield of 3,7-dimethyloctan-1-ol (%) |

| Citral | Ni/Al₂O₃ | 70 | 5 | 100 |

| Citral | Ni/SiO₂ | 70 | 5 | 87 |

| Citronella Oil | Ni/Zeolite | 300 | 20 | 12 |

Data compiled from studies on citral and citronella oil hydrogenation. sci-hub.seresearchgate.net

Carbon-Carbon Bond Formation Strategies

These methods involve the construction of the C10 backbone of 3,7-dimethyloctan-1-ol from smaller molecular fragments.

Grignard Reaction and Claisen Rearrangement Methodologies

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net A plausible Grignard-based synthesis of 3,7-dimethyloctan-1-ol could involve the reaction of an appropriate Grignard reagent, such as 4-methylpentylmagnesium bromide, with 3-methyloxirane. This would form the carbon skeleton, followed by acidic workup to yield the final alcohol. The reaction's success hinges on carefully controlled, anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. researchgate.net

The Claisen rearrangement is a powerful mdpi.commdpi.com-sigmatropic rearrangement that forms a carbon-carbon bond by rearranging an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While not a direct route to the target molecule, it is a key strategy in terpenoid synthesis for constructing complex carbon skeletons. mdpi.comacs.org For example, a Johnson-Claisen rearrangement could react an allylic alcohol with an orthoester to create a γ,δ-unsaturated ester. wikipedia.orgbyjus.com This intermediate, possessing the correct carbon framework, would then require subsequent reduction of both the ester and the double bond to afford 3,7-dimethyloctan-1-ol.

Multi-Step Synthetic Pathways from Natural Terpenoids (e.g., Citronellol, Nerol)

Complex, multi-step syntheses allow for the transformation of abundant natural terpenoids into valuable derivatives like 3,7-dimethyloctan-1-ol through a sequence of controlled chemical reactions.

Epoxidation and Subsequent Chemical Transformations

One multi-step approach begins with the selective epoxidation of a natural terpenoid like citronellol. mdpi.com The reaction targets the C6=C7 double bond of citronellol to form citronellol epoxide (3,7-dimethyl-6,7-epoxyoctan-1-ol). researchgate.net This transformation is often carried out using oxidizing agents like hydrogen peroxide in the presence of a catalyst, such as titanosilicates. mdpi.comresearchgate.net The choice of solvent is critical, as it can influence selectivity and prevent unwanted side reactions like the ring-opening of the epoxide. mdpi.com

| Catalyst | Solvent | Citronellol Conversion (%) | Epoxide Selectivity (%) |

| lam-TS-1 | Methanol | 48 | 63 |

| lam-TS-1 | Acetonitrile | 22 | 96 |

| lam-TS-1 | 2-Propanol | 12 | 84 |

| lam-TS-1 | 1,4-Dioxane | 10 | 92 |

Data from a study on citronellol oxidation after 180 minutes at 60°C. mdpi.comresearchgate.net

Following epoxidation, the resulting citronellol epoxide would undergo subsequent transformations to arrive at 3,7-dimethyloctan-1-ol. A key step would be the reductive opening of the epoxide ring. This can be achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄), which would cleave the C-O bond of the epoxide, typically resulting in the formation of a diol (3,7-dimethyloctane-1,7-diol). Further chemical steps would then be required to selectively deoxygenate the tertiary hydroxyl group at the C7 position to yield the final product, 3,7-dimethyloctan-1-ol.

Halogenation-Dehydrohalogenation Sequences

The synthesis of 3,7-dimethyloctan-1-ol is predominantly achieved through the hydrogenation of unsaturated precursors like citronellol, geraniol, or citronellal. wikipedia.orgchemicalbook.com Methodologies involving halogenation-dehydrohalogenation are not commonly cited in the scientific literature for the direct synthesis of this saturated alcohol. Such sequences are typically employed to introduce unsaturation (double bonds) into an alkyl chain, which is the reverse of the common industrial production method for 3,7-dimethyloctan-1-ol that aims to remove the double bond from its precursors.

One-Pot and Stereoselective Synthetic Procedures

One-pot procedures for the synthesis of 3,7-dimethyloctan-1-ol often involve the direct reduction of related aldehydes or unsaturated alcohols. The most straightforward laboratory method is the reduction of 3,7-dimethyloctanal using reducing agents. Large-scale production frequently relies on the catalytic hydrogenation of citronellal, which can be performed in a single reaction vessel. rsc.org

Stereoselective synthesis is crucial for obtaining specific enantiomers of 3,7-dimethyloctan-1-ol. A key strategy involves starting with an already chiral molecule. For instance, the hydrogenation of (R)- or (S)-citronellic acid can produce enantiomerically enriched 3,7-dimethyloctan-1-ol. This approach leverages the existing stereocenter in the starting material to control the stereochemistry of the final product.

| Method | Starting Material | Key Reagents/Catalysts | Product | Key Features |

| Catalytic Hydrogenation | Citronellal | H₂, Nickel Catalyst | 3,7-Dimethyloctan-1-ol | Common industrial method. chemicalbook.com |

| Aldehyde Reduction | 3,7-Dimethyloctanal | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 3,7-Dimethyloctan-1-ol | Standard laboratory-scale synthesis. |

| Stereoselective Hydrogenation | (R)- or (S)-Citronellic acid | H₂, Catalyst | Enantiomerically enriched (R)- or (S)-3,7-dimethyloctan-1-ol | Utilizes a chiral starting material to achieve stereoselectivity. |

Oxidation Reactions for Functional Group Interconversion (e.g., to 3,7-Dimethyloctanal, Carboxylic Acid)

The primary alcohol functional group of 3,7-dimethyloctan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed.

The partial oxidation to 3,7-dimethyloctanal requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. A common method for this transformation is the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or a combination of chromic acid and pyridine. prepchem.com

For the complete oxidation to 3,7-dimethyloctanoic acid, stronger oxidizing agents are necessary. Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid) are typically used for the conversion of primary alcohols to carboxylic acids.

| Target Product | Starting Material | Typical Reagents | Functional Group Transformation |

| 3,7-Dimethyloctanal | 3,7-Dimethyloctan-1-ol | Pyridinium chlorochromate (PCC); Chromic acid/Pyridine prepchem.com | Primary Alcohol → Aldehyde |

| 3,7-Dimethyloctanoic acid | 3,7-Dimethyloctan-1-ol | Potassium permanganate (KMnO₄); Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol → Carboxylic Acid |

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving high enantiomeric purity of 3,7-dimethyloctan-1-ol is critical for certain applications. Beyond the use of chiral starting materials as described in section 2.3.3, chiral resolution techniques are employed to separate racemic mixtures or enhance the enantiomeric excess of already enriched products.

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases. In this method, an enzyme selectively catalyzes a reaction (for example, acylation) on one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods.

Chiral chromatography , particularly chiral gas chromatography (GC), is another method used for the separation of enantiomers. This analytical and preparative technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

| Technique | Principle | Application |

| Stereoselective Synthesis | Use of a chiral starting material, such as (R)- or (S)-citronellic acid, to direct the stereochemical outcome of the reaction. | To produce an enantiomerically enriched product directly from the synthesis. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted forms. | To separate a racemic mixture of 3,7-dimethyloctan-1-ol into its individual (R) and (S) enantiomers. |

| Chiral Gas Chromatography (GC) | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | To analyze the enantiomeric purity and for preparative separation of (R)- and (S)-3,7-dimethyloctan-1-ol. |

Natural Occurrence and Elucidation of Biosynthetic Pathways of 3,7 Dimethyloctan 1 Ol

Identification in Biological Matrices (e.g., Avian Preen Gland Waxes in Sula bassana, Pelecanus crispus)

3,7-Dimethyloctan-1-ol (B75441) has been identified as a key constituent of the uropygial gland secretions, or preen oil, in certain species of birds. The uropygial gland is a specialized holocrine sebaceous gland that secretes a complex lipid mixture used by birds to maintain feather health and integrity.

In a notable study, a biologically active compound was isolated from the preen gland secretion of the Northern Gannet (Sula bassana). This substance demonstrated growth-inhibitory activity against Gram-positive bacteria, yeasts, and particularly dermatophytes. Chemical analysis revealed that the feather lipids of the gannet are composed of monoester waxes. These waxes are predominantly esters of 3,x-dimethylalkanols, including 3,7-Dimethyloctan-1-ol, and various branched-chain fatty acids.

For chemosystematic purposes, the preen gland constituents of other pelecaniform birds, such as the Dalmatian Pelican (Pelecanus crispus), were also analyzed. The presence of 3,7-Dimethyloctan-1-ol and other related branched-chain alcohols in these secretions highlights their importance in avian chemical ecology, likely providing antimicrobial protection for the plumage.

Derivation from Plant Essential Oils

In addition to its presence in the animal kingdom, 3,7-Dimethyloctan-1-ol is a component of various plant essential oils. The compound has been reported in several plant species, contributing to their characteristic aroma and chemical profile. nih.gov

The following table summarizes the documented occurrences of 3,7-Dimethyloctan-1-ol in different biological matrices.

| Kingdom | Species | Biological Matrix |

| Animalia | Sula bassana (Northern Gannet) | Preen Gland Waxes |

| Animalia | Pelecanus crispus (Dalmatian Pelican) | Preen Gland Waxes |

| Plantae | Persicaria hydropiperoides | Essential Oil |

| Plantae | Persicaria minor | Essential Oil |

| Plantae | Ambrosia confertiflora | Essential Oil |

This table is based on data reported in available scientific literature. nih.gov

Enzymatic and Metabolic Routes Implicated in Endogenous Biosynthesis

The precise enzymatic pathways for the endogenous biosynthesis of 3,7-Dimethyloctan-1-ol are not fully elucidated in the available literature. However, based on its chemical structure as a saturated monoterpenoid, a putative biosynthetic route can be inferred from established pathways of isoprenoid metabolism.

In plants, monoterpenes are synthesized via the methylerythritol 4-phosphate (MEP) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The formation of the C10 backbone of 3,7-Dimethyloctan-1-ol would logically proceed through the condensation of these precursors. Its direct unsaturated precursors are the common monoterpene alcohols geraniol (B1671447) and citronellol (B86348). It is hypothesized that 3,7-Dimethyloctan-1-ol is formed through the enzymatic reduction of the double bonds present in these precursors, a process analogous to the industrial hydrogenation used for its synthetic production.

In avian uropygial glands, the biosynthesis of complex branched-chain alcohols is a specialized process. scielo.br The gland is known to synthesize a wide variety of methyl-branched fatty acids and alcohols that are not typically found elsewhere in the organism. scielo.brnih.gov While the exact mechanisms are a subject of ongoing research, it is likely that the biosynthesis involves modifications of fatty acid synthesis pathways to produce the characteristic branched structures found in the preen oil.

Roles as a Natural Semiochemical (e.g., Pheromonal Activity)

Semiochemicals are signaling molecules that mediate interactions between organisms. 3,7-Dimethyloctan-1-ol has been investigated for its role as a semiochemical, particularly in the context of insect behavior. Due to its toxicity to certain pests, it has been studied as a potential repellent and insecticide. medchemexpress.com

While specific pheromonal functions (mediating intraspecific communication) are not extensively documented for this particular compound, its role as an allomone (mediating interspecific communication) is more evident. As a component of plant essential oils, its fragrance can act as a repellent to herbivores or attractant to pollinators. Its potential use as a repellent makes it a compound of interest for developing ecologically sound pest management strategies. medchemexpress.comresearchgate.netplantprotection.pl The study of such compounds is crucial for understanding the complex chemical language that governs interactions within ecosystems. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of 5,7-dimethyloctan-1-ol, the chemical shift, integration, and multiplicity of each signal would correspond to the different types of protons in the molecule. The protons of the two methyl groups at the 5 and 7 positions and the methylenes along the octane (B31449) chain would exhibit characteristic signals. The protons on the carbon bearing the hydroxyl group (C1) would likely appear as a triplet, shifted downfield due to the electronegativity of the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, ten distinct signals would be expected, one for each carbon atom in its unique chemical environment. The carbon atom bonded to the hydroxyl group (C1) would be found at a characteristic downfield chemical shift. The signals for the methyl carbons and the various methylene (B1212753) carbons in the chain would appear at distinct upfield locations, confirming the branched structure.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.6 (t) | ~63 |

| C2 (-CH₂) | ~1.5 | ~33 |

| C3 (-CH₂) | ~1.3 | ~25 |

| C4 (-CH₂) | ~1.2 | ~30 |

| C5 (-CH(CH₃)-) | ~1.6 | ~35 |

| C6 (-CH₂) | ~1.1 | ~39 |

| C7 (-CH(CH₃)-) | ~1.5 | ~28 |

| C8 (-CH₃) | ~0.9 (d) | ~22 |

| C5-CH₃ | ~0.9 (d) | ~20 |

| C7-CH₃ | ~0.9 (d) | ~22 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight of 158.28 g/mol . nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₂₂O). nih.gov

The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. Characteristic fragments for an alcohol like this compound would include the loss of a water molecule (M-18) and alpha-cleavage. The fragmentation pattern of different dimethyloctan-1-ol isomers can be used for their identification. nih.gov

Chromatographic Separations (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Chiral Gas Chromatography)

Chromatographic techniques are essential for separating components of a mixture and confirming the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, this technique would provide a retention time, which is a characteristic property of the compound under specific GC conditions. The mass spectrometer would then generate a mass spectrum of the eluted compound, confirming its identity. nih.govnih.gov GC-MS is also instrumental in monitoring the progress of synthesis reactions and assessing the purity of the final product.

Chiral Gas Chromatography: Since this compound possesses chiral centers at the C5 and C7 positions, it can exist as different stereoisomers. Chiral gas chromatography, which uses a chiral stationary phase, would be the method of choice to separate and quantify these enantiomers and diastereomers. This is particularly important as different stereoisomers can have distinct biological activities.

Vibrational Spectroscopy (e.g., Infrared Absorption Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A broad, strong band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Strong bands in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the alkyl chain. A distinct band around 1050-1150 cm⁻¹ would signify the C-O stretching vibration. nih.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H | Stretching | 2850-3000 |

| C-O | Stretching | 1050-1150 |

X-ray Crystallography of Co-crystals and Related Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule. Since this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging. However, it may be possible to form a crystalline derivative or a co-crystal with another compound. The resulting crystal structure would reveal the precise bond lengths, bond angles, and stereochemistry of the molecule, providing unambiguous structural confirmation. As of now, no crystal structure data for this compound or its derivatives appear to be publicly available.

Ancillary Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation (e.g., Thin-Layer Chromatography)

In addition to the primary techniques, other methods are used for routine analysis and purity assessment.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor reaction progress, check compound purity, and determine appropriate solvent systems for larger-scale chromatographic separations. For this compound, a spot of the compound on a TLC plate would move a certain distance relative to the solvent front, resulting in a characteristic retention factor (Rf) value. This value can be compared to that of a standard to help confirm its identity.

Chemical Reactivity and Derivative Synthesis of 3,7 Dimethyloctan 1 Ol

Reactions Involving the Primary Alcohol Functionality (e.g., Esterification, Etherification)

The primary alcohol group in 3,7-dimethyloctan-1-ol (B75441) is the most reactive site and readily undergoes reactions typical of primary alcohols, such as esterification and etherification.

Esterification: 3,7-Dimethyloctan-1-ol can be converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. This reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is typically removed. For instance, the esterification of geraniol (B1671447), a related terpene alcohol, has been explored as a strategy to increase product titer and specificity in engineered E. coli. This "detoxification via esterification" approach could be applicable to 3,7-dimethyloctan-1-ol for similar biotechnological applications. nih.gov

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3,7-Dimethyloctan-1-ol | Propionic acid | 3,7-Dimethyloctyl propionate | Fischer Esterification |

Etherification: The synthesis of ethers from 3,7-dimethyloctan-1-ol can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. Given that 3,7-dimethyloctan-1-ol is a primary alcohol, it is a suitable substrate for this reaction, leading to the formation of unsymmetrical ethers.

Table 2: Williamson Ether Synthesis for 3,7-Dimethyloctyl Ethers

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Alkoxide Formation | 3,7-Dimethyloctan-1-ol | Sodium hydride (NaH) | Sodium 3,7-dimethyloctan-1-oxide |

Functionalization Strategies at Alkyl Branches

While the primary alcohol is the most reactive site, the C-H bonds of the alkyl branches of 3,7-dimethyloctan-1-ol can also be functionalized, albeit requiring more specialized methods. Modern synthetic chemistry has made significant strides in the selective activation of C-H bonds, which were traditionally considered unreactive.

Strategies for C-H functionalization often involve transition metal catalysis. acs.orgtechnion.ac.il These methods can enable the introduction of new functional groups at positions that are otherwise difficult to access. For a saturated hydrocarbon chain like that in 3,7-dimethyloctan-1-ol, such functionalizations would likely proceed via radical intermediates or through directed C-H activation where a directing group guides the catalyst to a specific C-H bond. While specific examples for 3,7-dimethyloctan-1-ol are not prevalent in the literature, the principles of C-H activation in alkanes and other terpenes suggest that such transformations are theoretically possible. researchgate.netconicet.gov.ar For instance, cobalt-catalyzed C-H activation has been used for the difunctionalization of terpenes. researchgate.net

Synthesis of Chiral Derivatives and Enantiomeric Studies

3,7-Dimethyloctan-1-ol possesses a chiral center at the C3 position, meaning it can exist as two enantiomers: (R)-3,7-dimethyloctan-1-ol and (S)-3,7-dimethyloctan-1-ol. The synthesis of enantiomerically pure forms of this alcohol is of interest for applications where stereochemistry is crucial, such as in the development of chiral liquid crystals or pharmaceuticals.

Enantioselective synthesis of these chiral derivatives can be achieved by starting from chiral precursors. For example, the enantioselective synthesis of (R)-citronellal from geraniol has been demonstrated using a bienzymatic cascade. rsc.org A similar enzymatic or catalytic approach could be envisioned for the synthesis of the enantiomers of 3,7-dimethyloctan-1-ol. Asymmetric hydrogenation of a suitable unsaturated precursor is another powerful strategy for accessing chiral alcohols with high enantiomeric excess. nih.govrsc.org

Derivatization for Bioactive Compound Discovery and Agrochemical Development

The structural scaffold of 3,7-dimethyloctan-1-ol can be utilized as a starting point for the synthesis of novel bioactive compounds for therapeutic and agrochemical applications. medchemexpress.com

Hydroxamic acids are a class of compounds known for their ability to chelate metal ions and are found in a variety of biologically active molecules, including some anticancer drugs. nih.govresearchgate.netwikipedia.org Derivatives of 3,7-dimethyloctan-1-ol containing a hydroxamic acid moiety could be synthesized and investigated for their therapeutic potential. A common synthetic route to hydroxamic acids involves the conversion of an alcohol to a carboxylic acid, followed by reaction with hydroxylamine (B1172632). nih.gov Alternatively, the alcohol can be converted to an ester, which is then reacted with hydroxylamine. wikipedia.orgnih.gov

General Synthetic Scheme for Hydroxamic Acid Derivatives:

Oxidation: 3,7-Dimethyloctan-1-ol is oxidized to 3,7-dimethyloctanoic acid using a suitable oxidizing agent (e.g., Jones reagent).

Esterification: The resulting carboxylic acid is converted to a methyl or ethyl ester.

Hydroxamic Acid Formation: The ester is then treated with hydroxylamine (NH₂OH) to yield the desired 3,7-dimethyloctanohydroxamic acid.

Azole compounds, particularly those containing a triazole ring, are a well-established class of antifungal agents. nih.govbeilstein-journals.orgresearchgate.netamazonaws.com The mechanism of action of these drugs often involves the inhibition of enzymes required for the synthesis of ergosterol, an essential component of fungal cell membranes. The lipophilic 3,7-dimethyloctyl chain could be incorporated into novel azole derivatives to potentially enhance their antifungal activity or modify their pharmacokinetic properties.

The synthesis of such derivatives would typically involve activating the primary alcohol of 3,7-dimethyloctan-1-ol, for example, by converting it to a leaving group like a tosylate or a halide. This activated intermediate can then be used to alkylate a nitrogen atom of a triazole ring.

Synthesis of Derivatives Exhibiting Liquid Crystal Properties

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that form liquid crystals (mesogens) are typically anisotropic in shape, often being elongated and rod-like. The incorporation of long alkyl chains and chiral centers can influence the liquid crystalline properties of a molecule. mdpi.com

Derivatives of 3,7-dimethyloctan-1-ol, with its long, branched alkyl chain and a chiral center, could be designed to exhibit liquid crystalline behavior. By attaching a rigid, aromatic core (a common feature of mesogens) to the alcohol via an ester or ether linkage, it is possible to create molecules with the necessary anisotropy to form liquid crystalline phases. worktribe.comresearchgate.netnih.gov The chirality of the 3,7-dimethyloctyl tail could induce the formation of chiral nematic (cholesteric) or chiral smectic phases, which have applications in optical devices and sensors. youtube.commdpi.comrsc.orgresearchgate.net For instance, terpenoids have been investigated as chiral dopants to induce helical twists in liquid crystals. aps.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 3,7-Dimethyloctan-1-ol |

| Tetrahydrogeraniol |

| Geraniol |

| 3,7-Dimethyloctyl propionate |

| Propionic acid |

| Acetic anhydride |

| 3,7-Dimethyloctyl acetate |

| Sodium hydride |

| Sodium 3,7-dimethyloctan-1-oxide |

| Methyl iodide |

| 1-Methoxy-3,7-dimethyloctane |

| (R)-3,7-Dimethyloctan-1-ol |

| (S)-3,7-Dimethyloctan-1-ol |

| (R)-citronellal |

| 3,7-Dimethyloctanoic acid |

| 3,7-Dimethyloctanohydroxamic acid |

| Hydroxylamine |

Biological and Ecological Roles of 3,7 Dimethyloctan 1 Ol

Role in Chemical Ecology and Interspecies Communication (e.g., Pheromonal Activity)

3,7-Dimethyloctan-1-ol (B75441) plays a role in the chemical language of insects, functioning as a semiochemical that mediates communication. Research has identified it as a component in insect pheromone systems, which are crucial for behaviors such as mating, aggregation, and trail-following . In addition to its role as a pheromone, the compound has been investigated for its effects on pest species, where it has been studied as a potential repellent and insecticide medchemexpress.commedchemexpress.com. Its toxicity to certain pests suggests a defensive application in interspecies communication, deterring herbivory or predation medchemexpress.commedchemexpress.com. The investigation into its precise functions as a pheromone in specific insect species remains an active area of biological research .

Antimicrobial Mechanisms and Spectrum of Activity (e.g., against Dermatophytes, Gram-positive Bacteria, Fungi)

3,7-Dimethyloctan-1-ol exhibits notable antimicrobial properties against a range of microorganisms. Its efficacy is particularly pronounced against dermatophytes, the fungi responsible for many common skin infections, and various Gram-positive bacteria . This has led to its application in dermatological and cosmetic formulations . Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent . Dermatophytes are a group of fungi that cause infections of the skin, hair, and nails in humans and animals mazums.ac.irnih.govekb.eg.

The following table summarizes the documented antimicrobial spectrum of 3,7-Dimethyloctan-1-ol.

| Microorganism Type | Examples | Activity Level | Reference |

| Dermatophytic Fungi | Species of Trichophyton & Microsporum | High | |

| Gram-positive Bacteria | Staphylococcus aureus | Effective | nih.gov |

| Gram-negative Bacteria | General | Reported |

Mechanisms of Microbial Cell Membrane Disruption

The primary mechanism behind the antimicrobial action of 3,7-Dimethyloctan-1-ol is the disruption of microbial cell membranes . As an amphipathic molecule with a significant hydrophobic carbon chain, it readily partitions into the lipid bilayers that form the cell membrane . This insertion disrupts the structural integrity of the membrane, increasing its fluidity and permeability. The process can lead to the leakage of essential intracellular components, such as ions and metabolites, and ultimately results in cell lysis and death nih.gov. This mode of action is characteristic of many membrane-active antimicrobial agents nih.govnih.govresearchgate.netucl.ac.ukrsc.org.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Contexts

Structure-activity relationship (SAR) studies have provided key insights into the features of the 3,7-Dimethyloctan-1-ol molecule that are critical for its antimicrobial efficacy. The specific arrangement of its functional groups and carbon skeleton directly influences its ability to interact with and disrupt microbial membranes .

Key structural features contributing to its activity include:

Chain Length : The 10-carbon (C10) chain provides an optimal level of lipophilicity, allowing the molecule to effectively embed within the microbial membrane without being so insoluble that it cannot reach its target .

Methyl Branching : The methyl group at the C-3 position is particularly important. It enhances the molecule's lipid solubility, which facilitates more efficient penetration and disruption of the pathogen's membrane .

Hydroxyl Group Placement : As a primary alcohol, the hydroxyl (-OH) group is located at the terminal C-1 position. This configuration results in higher antimicrobial activity compared to secondary or tertiary alcohol analogs. The unhindered primary alcohol group allows for better penetration and interaction with the membrane components . Tertiary alcohols with a hydroxyl group at the C-3 position, for instance, show lower potency due to steric hindrance .

The following table details the structure-activity relationships for 3,7-Dimethyloctan-1-ol.

Interactive Data Table: Structure-Activity Relationships| Structural Feature | Description | Impact on Antimicrobial Activity | Reference |

|---|---|---|---|

| Carbon Chain Length | C10 backbone | Optimizes hydrophobicity for membrane interaction. | |

| Methyl Group at C-3 | Branching near the polar head | Enhances lipid solubility, facilitating membrane disruption. |

| Hydroxyl Group at C-1 | Primary alcohol | Shows higher activity than secondary or tertiary analogues due to better membrane penetration. | |

Antioxidant Activity and Radical Scavenging Pathways

While the antimicrobial properties of 3,7-Dimethyloctan-1-ol are documented, specific research detailing its antioxidant activity or radical scavenging pathways is limited in the available scientific literature. Studies on the essential oils of certain plants, such as Trianthema decandra, have evaluated antioxidant properties, and these oils may contain related compounds like 3,7-dimethyl-oct-6-en-1-ol researchgate.net. However, direct evidence and mechanistic studies focusing solely on the antioxidant capacity of 3,7-Dimethyloctan-1-ol are not extensively reported.

Interactions with Biological Macromolecules (e.g., Odorant Binding Proteins)

In insects, the perception of volatile chemical cues like 3,7-Dimethyloctan-1-ol is mediated by specialized proteins, particularly Odorant Binding Proteins (OBPs) nih.govresearchgate.netmdpi.com. OBPs are small, soluble proteins found in the sensillar lymph of insect antennae that bind to hydrophobic odorant molecules and transport them to olfactory receptors on sensory neurons mdpi.comscienceopen.com.

The interaction between 3,7-Dimethyloctan-1-ol and OBPs is governed by specific physicochemical properties:

Hydrophobic Interactions : The long, branched hydrocarbon chain of the molecule allows it to fit into the hydrophobic binding pocket of the OBP .

Polar Interactions : The terminal hydroxyl group can form hydrogen bonds with specific amino acid residues within the OBP's binding site, which helps to modulate binding affinity and specificity .

Steric Effects : The methyl branches at the C-3 and C-7 positions can influence how the molecule fits within the binding pocket, potentially hindering binding to non-specific proteins and thus refining its olfactory specificity .

This binding mechanism is a critical "peri-receptor event" that is essential for the sensitive and specific detection of semiochemicals in the insect's environment scienceopen.com.

Influence on Microbial Biofilm Formation and Eradication Strategies

Microbial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously difficult to eradicate frontiersin.orgnih.gov. While direct studies on the anti-biofilm activity of 3,7-Dimethyloctan-1-ol are not widely available, research on its immediate chemical precursor, the aldehyde Citronellal (B1669106) (3,7-dimethyloct-6-enal), provides significant insights.

A study on Citronellal demonstrated that it can significantly inhibit biofilm formation by the plant pathogen Xanthomonas oryzae pv. oryzae nih.gov. At a concentration of 75 μM, Citronellal was found to inhibit biofilm development as well as the swimming and swarming motility of the bacteria, without affecting its growth kinetics nih.gov. This anti-biofilm activity was linked to the downregulation of genes associated with motility, adhesion, and virulence nih.gov. Given the close structural relationship between Citronellal and 3,7-Dimethyloctan-1-ol (which is formed by the reduction of Citronellal's aldehyde group), it is plausible that 3,7-Dimethyloctan-1-ol may possess similar anti-biofilm capabilities, representing a promising area for future investigation.

Comparative Biological Activities with Related Branched-Chain Alcohols (e.g., Geraniol (B1671447), Nerol, Isomers)

The biological activities of 3,7-Dimethyloctan-1-ol, a saturated monoterpenoid alcohol, are best understood in the context of its unsaturated relatives, such as geraniol and nerol, and its isomer, citronellol (B86348). While sharing a common carbon skeleton, the presence or absence of double bonds and the specific stereochemistry of these molecules lead to a diverse array of biological effects. These compounds are known for their varied pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.

Research indicates that 3,7-Dimethyloctan-1-ol has been investigated for its role as a pheromone in certain insect species and for its potential antimicrobial and anti-inflammatory effects. It has also been studied as a potential repellent and insecticide. medchemexpress.commedchemexpress.com The antimicrobial action of 3,7-Dimethyloctan-1-ol is thought to stem from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

In comparison, geraniol, an acyclic monoterpene alcohol, exhibits a broad spectrum of pharmacological activities. It is recognized for its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Nerol, a stereoisomer of geraniol, also demonstrates significant biological activities, including antimicrobial and anticancer effects. Citronellol, another related monoterpenoid, is known for its insect-repellent properties and also exhibits antimicrobial and anti-inflammatory activities.

Table 1: Comparative Biological Activities of 3,7-Dimethyloctan-1-ol and Related Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity | Anticancer Activity | Pheromonal/Repellent Activity |

|---|---|---|---|---|---|

| 3,7-Dimethyloctan-1-ol | Effective against Gram-positive and Gram-negative bacteria | Investigated | - | - | Pheromone precursor in some insects; potential repellent and insecticide |

| Geraniol | Broad-spectrum antibacterial and antifungal | Demonstrated | Demonstrated | Demonstrated against various cancer cell lines | - |

| Nerol | Antibacterial and antifungal | - | - | Demonstrated | - |

| Citronellol | Antibacterial and antifungal | Demonstrated | - | - | Known insect repellent |

This table provides a summary of the key biological activities reported for each compound. The extent and specificity of these activities can vary depending on the specific study and experimental conditions.

Computational Chemistry and Molecular Modeling of 3,7 Dimethyloctan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-empirical Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For 3,7-Dimethyloctan-1-ol (B75441), such calculations have been performed as part of larger studies on odorant molecules.

The electronic properties of 3,7-Dimethyloctan-1-ol have been investigated using Density Functional Theory (DFT), a robust method for quantum chemical calculations. Specifically, the B3LYP functional with a 6–31G(d) basis set was employed to calculate quantum chemical descriptors for a series of 51 odorant molecules, which included 3,7-Dimethyloctan-1-ol. imist.ma These descriptors are crucial for predicting molecular reactivity and interactions.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The gap between these orbitals is a measure of molecular stability and reactivity. From these energies, other important reactivity descriptors such as electronegativity and the electrophilicity index can be calculated. While these calculations have been performed for 3,7-Dimethyloctan-1-ol, the specific numerical results are embedded within the larger dataset of the comprehensive study and are not individually reported in the available literature. imist.ma

Table 1: Key Electronic Structure Parameters in Computational Chemistry Interactive table: Click on headers to sort.

| Parameter | Description | Relevance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Indicates the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Indicates the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | Helps in understanding charge distribution and the nature of chemical bonds within the molecule. |

| Electrophilic Index (ω) | A global reactivity index that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. | Quantifies the electrophilic nature of a molecule; a higher value indicates a stronger electrophile. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

3,7-Dimethyloctan-1-ol has been included as a data point in several Quantitative Structure-Property Relationship (QSPR) studies. imist.maimist.masemanticscholar.orgresearchgate.net These studies aim to build predictive models that correlate the structural or physicochemical properties of molecules with their observed activities or properties.

The primary focus of these QSPR models involving 3,7-Dimethyloctan-1-ol has been the retention and release of odorant molecules from various media, such as water or pectin (B1162225) gels. imist.maimist.ma In this context, the "property" being predicted is the partition coefficient (K), which describes how the fragrance molecule distributes itself between the medium and the vapor phase. The goal is to understand how molecular characteristics influence a scent's persistence and perception. imist.masemanticscholar.org

These models are developed using a "training set" of molecules to establish a mathematical relationship and then validated using an external "test set" to confirm their predictive power. imist.ma 3,7-Dimethyloctan-1-ol has been utilized in both training and test sets across different studies. imist.maresearchgate.net The molecular descriptors used in these models are derived from computational methods, including DFT, and encompass constitutional, topological, physicochemical, and thermodynamic properties. researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN) are then employed to construct the predictive QSPR models. imist.maresearchgate.net

Table 2: QSAR/QSPR Studies Including 3,7-Dimethyloctan-1-ol Interactive table: Click on headers to sort.

| Study Focus | Medium | Modeling Methods Used | Role of 3,7-Dimethyloctan-1-ol |

|---|---|---|---|

| Retention/release of odorant molecules | Pectin Gels (0.4% and 0.8%) | MLR, MNLR, ANN | Test set molecule |

Theoretical Studies of Molecular Binding and Recognition Mechanisms (e.g., DNA Interactions, Odorant Binding)

While comprehensive theoretical studies on the binding mechanisms of 3,7-Dimethyloctan-1-ol are limited, its interaction with odorant-binding proteins (OBPs) has been a subject of experimental investigation, which provides a crucial foundation for future computational work. OBPs are thought to transport odorants through the nasal mucus to olfactory receptors. researchgate.net

In biochemical studies, a radiolabeled version, [3H]3,7-dimethyloctan-1-ol, has been used as a key ligand to characterize the binding properties of purified bovine odorant-binding protein. researchgate.netacs.org These experiments revealed that a wide variety of odorants bind to OBP with affinities in the micromolar range. researchgate.netacs.org Such experimental data on binding affinities and kinetics are invaluable for validating theoretical models. Computational methods like molecular docking could be used to simulate the binding pose of 3,7-Dimethyloctan-1-ol within the OBP binding pocket, helping to elucidate the specific molecular interactions responsible for recognition.

In contrast, there is no available research in the surveyed literature regarding theoretical or computational studies of the interaction between 3,7-Dimethyloctan-1-ol and DNA.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

Interdisciplinary Research Applications of 3,7 Dimethyloctan 1 Ol and Its Derivatives

Application in Advanced Materials Science

The unique structural characteristics of 3,7-dimethyloctan-1-ol (B75441), particularly its chiral nature in the form of S-3,7-dimethyloctan-1-ol, have made it a valuable building block in the field of advanced materials science. Its applications are notable in the development of liquid crystals and as a component in molecules designed for controlled self-assembly.

Liquid Crystals

Research has extensively focused on the synthesis of liquid-crystalline derivatives from S-3,7-dimethyloctan-1-ol. This specific enantiomer is utilized as a chiral substrate for creating novel ferroelectric smectogens, which are materials with significant potential for use in fast-switching light-valve technology. The synthesis process typically begins with the hydrogenation of S-β-citronellol to produce S-3,7-dimethyloctan-1-ol. medchemexpress.com This alcohol is then further modified through reactions like bromination or oxidation to synthesize a variety of liquid crystal materials. medchemexpress.com

Many of these derivatives exhibit ferroelectric smectic C* phases, a key property for electro-optic applications. The magnitude of spontaneous polarization (Ps), a critical parameter for ferroelectric liquid crystals, has been measured for these materials, with values generally falling within the range of 5 to 15 nC/cm². Furthermore, many of these derivatives possess short helical pitches in their chiral smectic C* phases, making them useful as unwinding agents in ferroelectric mixtures. The optical purity of the initial S-3,7-dimethyloctan-1-ol is crucial as it predetermines the enantiomeric excess and, consequently, the performance of the final liquid crystal products.

Below is a table summarizing the properties of some liquid-crystalline derivatives synthesized from S-3,7-dimethyloctan-1-ol.

| Derivative Structure (Core Moiety) | Transition Temperatures (°C) | Spontaneous Polarization (Ps) (nC/cm²) |

| Phenyl Benzoate Derivative 1 | C → 74 → SmC* → 138 → SmA → 173 → I | 5 - 15 |

| Phenyl Benzoate Derivative 2 | C → 68.5 → SmC* → 104 → SmA → 120.5 → I | 5 - 15 |

| Biphenyl Derivative | C → 57.4 → SmC* → 63.4 → I | 5 - 15 |

Controlled Nano- and Microfilament Morphologies

Beyond liquid crystals, 3,7-dimethyloctan-1-ol serves as a key component in the burgeoning field of supramolecular chemistry, specifically in the creation of materials capable of self-assembly. While the alcohol itself does not form these structures, its chiral, branched alkyl chain is incorporated into larger, more complex molecules to guide their assembly into controlled nano- and micro-scale morphologies. rug.nltue.nltue.nl These larger molecules, often described as supramolecular polymers, are designed to spontaneously organize through non-covalent interactions. tue.nltue.nl

The inclusion of the (S)-3,7-dimethyloctyl group provides a chiral element that can induce helicity in the resulting assemblies, a critical factor in controlling the final structure. tue.nl Researchers are exploring such self-assembling systems for applications in nanotechnology, including the development of semiconducting nanofibers for nano-scale electronic components. tue.nl The synthesis of these complex molecules often involves preparing (S)-3,7-dimethyloctan-1-ol as a starting material, which is then attached as a side chain to a core unit that undergoes self-assembly. rug.nluva.nl

Investigation as a Biofuel Candidate

3,7-Dimethyloctan-1-ol has been identified as a compound of interest in the search for advanced biofuels. medchemexpress.com Its properties, such as high energy content and low volatility, make it a subject of investigation for use as a fuel or a fuel additive. medchemexpress.com Research in this area often focuses on converting biomass-derived molecules into compounds suitable for blending with or replacing conventional petroleum-based fuels like gasoline, diesel, and jet fuel. google.com

A key application involves using 3,7-dimethyloctan-1-ol as an intermediate in the synthesis of other fuel candidates, such as 2,6-dimethyloctane. google.com A patented process describes the conversion of geraniol (B1671447) (a renewable feedstock) into 3,7-dimethyloctan-1-ol, which is subsequently reduced to 2,6-dimethyloctane. google.com This resulting alkane, dimethyloctane, possesses several advantages over other biofuels like ethanol (B145695). google.com It has a higher energy density and, crucially, does not absorb water, which would allow it to be distributed through existing fuel pipelines without the risk of phase separation or corrosion. google.com This avoids the significant transportation and infrastructure costs associated with ethanol, which must be transported separately and blended at terminals. google.com

The evaluation of such compounds as biofuels involves analyzing key fuel properties to ensure compatibility with modern engines. While specific performance data for 3,7-dimethyloctan-1-ol is not widely published, related long-chain alcohols and their alkane derivatives are assessed based on the following parameters. researchgate.net

| Fuel Property | Description | Relevance to Biofuel Performance |

| Cetane Number | A measure of the fuel's ignition delay; the time between the start of injection and the first identifiable pressure increase during combustion. | Higher cetane numbers indicate shorter ignition delays, leading to smoother, more complete, and quieter combustion in diesel engines. |

| Energy Density | The amount of energy stored in a given volume or mass of the fuel (e.g., in MJ/L or MJ/kg). | Higher energy density is desirable as it means more energy can be obtained from the same volume of fuel, leading to better fuel economy. |

| Volatility | The tendency of a substance to vaporize. Measured by properties like flash point and vapor pressure. | Low volatility is important for diesel fuels for safe handling and storage, while controlled volatility is needed for proper fuel-air mixing in the engine. |

| Viscosity | A measure of a fluid's resistance to flow. | Fuel viscosity affects the atomization of the fuel spray from the injectors. It must be within a specific range to ensure efficient combustion and proper lubrication of fuel system components. |

Contributions to Flavor and Fragrance Chemistry Research

In the field of flavor and fragrance chemistry, 3,7-dimethyloctan-1-ol is a well-established compound valued for its chemical stability. acs.org Its primary contribution to research in this area stems from its role as a saturated alcohol, which is synthesized from unsaturated terpene precursors. acs.orglookchem.com The most common synthesis routes involve the catalytic hydrogenation of naturally occurring fragrance compounds such as geraniol, citronellol (B86348), or the aldehyde citronellal (B1669106). acs.orglookchem.com

This conversion is a key area of chemical research, as it transforms more reactive unsaturated compounds, which can be prone to oxidation or degradation, into a highly stable molecule. acs.org The absence of double bonds in the 3,7-dimethyloctan-1-ol structure ensures its longevity in formulations, making it a reliable component in complex fragrance compositions and a useful building block for the synthesis of other fragrance materials. acs.org Research focuses on optimizing the hydrogenation process, including the selection of catalysts (such as nickel or palladium on carbon) and reaction conditions to achieve high yields and purity. acs.orglookchem.com The study of such structure-activity relationships, where the saturation of the carbon chain leads to enhanced stability, is a fundamental aspect of fragrance chemistry research. acs.org

Role in Agricultural Chemistry as Intermediate or Bioactive Agent

3,7-Dimethyloctan-1-ol and its stereoisomers have found a dual role in agricultural chemistry, serving both as a synthetic intermediate for creating complex agrochemicals and as a bioactive agent with potential pesticidal properties. medchemexpress.comacs.org

As a synthetic intermediate, (R)-3,7-dimethyloctan-1-ol has been used as a starting material in the enantioselective synthesis of (E)-phytal, a component of the sex pheromone of the Moroccan locust (Dociostaurus maroccanus). acs.org Pheromone-based pest management is considered a more environmentally benign alternative to broad-spectrum insecticides, and the synthesis of these complex, stereospecific molecules is an active area of agricultural chemistry research. acs.org Additionally, derivatives such as 7-ethoxy-3,7-dimethyloctan-1-ol have been patented for their ability to act as insect growth regulators, inhibiting metamorphosis and reproduction in pests. googleapis.com A patent also exists for the use of 3,7-dimethyloctan-1-ol as an antimicrobial active ingredient within herbicide formulations. google.com

As a bioactive agent, 3,7-dimethyloctan-1-ol has been investigated for its own insecticidal and repellent properties, attributed to its toxicity to certain pests. medchemexpress.com This bioactivity is supported by its natural occurrence in the preen gland waxes of some bird species, where it is believed to offer protection against ectoparasites and dermatophytes. scispace.com

Development of Resistance Modifying Agents in Combating Antimicrobial Resistance

A significant area of interdisciplinary research is the application of 3,7-dimethyloctan-1-ol in combating antimicrobial resistance. It is being investigated not just as a standalone antimicrobial agent, but as a Resistance Modifying Agent (RMA) — a compound that can restore or enhance the efficacy of conventional antibiotics against resistant pathogens. up.pt

A study focusing on phytochemicals identified 3,7-dimethyloctan-1-ol as an effective RMA. up.pt The research demonstrated that it potentiated the antimicrobial effect of various classes of old antibiotics, suggesting a synergistic interaction. up.pt The mechanism of action for its antimicrobial properties is thought to involve the disruption of microbial cell membranes, leading to cell lysis and death.

Furthermore, the chemical scaffold of 3,7-dimethyloctan-1-ol is being used in the synthesis of new antimicrobial compounds. Researchers have designed and synthesized novel monoterpene-containing azoles, using 3,7-dimethyloctan-1-ol as a starting material, to create agents with high antifungal activity against drug-resistant strains of Candida spp. researchgate.netnih.gov Studies have shown that combining monoterpenes with existing antifungal drugs like fluconazole (B54011) can produce a synergistic effect, overcoming resistance in fungal pathogens. nih.gov The standard method for quantifying such synergistic effects is the checkerboard assay, which has been used to evaluate combinations of pesticidal agents that include 3,7-dimethyloctan-1-ol. google.com

Emerging Research Frontiers and Future Perspectives on 3,7 Dimethyloctan 1 Ol

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of 3,7-dimethyloctan-1-ol (B75441) involves the hydrogenation of unsaturated precursors like geraniol (B1671447), citronellol (B86348), or citronellal (B1669106). google.comwikipedia.org While effective, these methods often rely on traditional catalytic processes. The future of its synthesis is geared towards greener, more sustainable, and economically viable routes.

Key areas of exploration include:

Advanced Catalysis: Research is focusing on developing highly selective and reusable catalysts for the hydrogenation process. This includes exploring novel metal catalysts and supports that can operate under milder conditions (lower temperature and pressure), thereby reducing energy consumption.

Biocatalysis: The use of enzymes or whole-cell systems to perform the reduction of citronellal or geraniol offers a highly specific and environmentally benign alternative to chemical catalysis.

Valorization of Byproducts: A patented process highlights the potential for preparing tetrahydrogeraniol from the product mixtures and distillation residues of linalool, citronellal, citronellol, or geraniol/nerol synthesis. google.com This approach transforms industrial byproducts into a valuable chemical, aligning with the principles of a circular economy.

| Synthetic Approach | Precursor(s) | Key Advantages | Research Focus |

| Catalytic Hydrogenation | Geraniol, Citronellol, Citronellal | High yield, established process | Development of novel, reusable, and efficient catalysts; milder reaction conditions. |

| Waste Valorization | Distillation residues from linalool, geraniol synthesis etc. google.com | Economic, sustainable, reduces waste. google.com | Optimization of hydrogenation conditions for complex mixtures. google.com |

| Biocatalysis | Citronellal, Geraniol | High selectivity, environmentally friendly, mild conditions. | Discovery and engineering of robust enzymes for industrial-scale production. |

Elucidation of Unexplored Biological Mechanisms of Action

Initial studies have identified 3,7-dimethyloctan-1-ol as having antimicrobial and anti-inflammatory properties. It is also investigated for its role as a pheromone in certain insects. However, the precise molecular pathways through which it exerts these effects remain largely uncharacterized.

Future research will likely focus on:

Antimicrobial Mechanisms: While disruption of the microbial cell membrane is a proposed mechanism for its antimicrobial activity, further studies are needed to identify specific molecular targets. Investigating its effect on microbial biofilms, quorum sensing, and essential metabolic enzymes could reveal novel modes of action.

Receptor Interactions: The compound's role as a fragrance and potential pheromone is mediated by its interaction with olfactory receptors. Characterizing the specific odorant-binding proteins and olfactory receptors it interacts with in different species could provide insights into its semiochemical functions. sigmaaldrich.com

Anti-inflammatory Pathways: The cellular and molecular basis for its anti-inflammatory effects is a significant area for future investigation. Studies could explore its impact on key inflammatory signaling pathways, such as NF-κB and MAPK, and the production of inflammatory mediators like cytokines and prostaglandins.

Development of Advanced Functional Materials Based on 3,7-Dimethyloctan-1-ol Derivatives

The use of 3,7-dimethyloctan-1-ol has been primarily in liquid formulations like perfumes and solvents. medchemexpress.com However, its chemical structure—a C10 branched-chain alcohol—presents opportunities for its use as a building block for novel functional materials.

Promising avenues include:

Polymer Synthesis: As a primary alcohol, it can be chemically modified into monomers suitable for polymerization. For instance, esterification could produce acrylate (B77674) or methacrylate (B99206) derivatives that can be polymerized to create specialty polymers with unique thermal and mechanical properties. These bio-based polymers could find applications in coatings, adhesives, and plastics.

Drug Delivery Systems: Derivatives of 3,7-dimethyloctan-1-ol have been synthesized and evaluated as penetration enhancers for the transdermal delivery of drugs. sigmaaldrich.com Further research could optimize these structures to create more effective and safer enhancers for topical and transdermal pharmaceutical formulations.

Functional Solvents: Its physical properties, including a high boiling point (212-213 °C) and low vapor pressure, make it a stable and low-volatility solvent. wikipedia.org Research into its use as a green solvent for specific chemical reactions or extraction processes is a potential area of interest.

Integration with Omics Technologies for Comprehensive Biological Impact Assessment

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, holistic approach to understanding the biological effects of chemical compounds. nih.govki.se Applying these technologies to 3,7-dimethyloctan-1-ol would provide an unprecedented, system-wide view of its biological impact.

Future applications could involve:

Transcriptomics: Using techniques like RNA-sequencing to analyze how exposure to 3,7-dimethyloctan-1-ol alters gene expression in target cells (e.g., microbes, skin cells, or cancer cells). This can help identify the cellular pathways it modulates.

Proteomics: Assessing changes in the protein landscape of cells or organisms upon exposure to the compound. This can reveal the specific proteins whose expression or activity is affected, providing direct clues about its mechanism of action.

Metabolomics: Studying the changes in the metabolic profile of a biological system. mdpi.com This can uncover how 3,7-dimethyloctan-1-ol is metabolized and how it perturbs endogenous metabolic pathways, which is crucial for understanding both its efficacy and its potential toxicity.

| Omics Technology | Objective | Potential Insights |

| Transcriptomics | Analyze changes in gene expression. | Identification of regulated signaling pathways (e.g., inflammation, stress response). nih.gov |

| Proteomics | Analyze changes in protein abundance and modification. | Discovery of direct protein targets and biomarkers of exposure. nih.gov |

| Metabolomics | Analyze changes in small molecule metabolites. mdpi.com | Elucidation of metabolic fate and impact on cellular metabolism. mdpi.com |

Computational Design and Discovery of Novel Bioactive Analogs

In silico methods, including molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery and molecular design. nih.govresearchgate.net While such studies on 3,7-dimethyloctan-1-ol itself are not yet prevalent, the methodology has been applied to its precursor, geraniol, to explore its binding patterns with enzymes like acetylcholinesterase. nih.govresearchgate.net

This computational approach can be extended to 3,7-dimethyloctan-1-ol to:

Model Receptor Binding: Simulate the interaction of 3,7-dimethyloctan-1-ol with the active sites of target proteins, such as microbial enzymes or insect olfactory receptors. This can help predict its binding affinity and understand the structural basis of its activity.

Design Novel Analogs: Use the structural information from docking studies to computationally design new derivatives with potentially enhanced activity, selectivity, or improved physicochemical properties.

Predict ADMET Properties: Employ computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel analogs, helping to prioritize the most promising candidates for chemical synthesis and biological testing. researchgate.net

Identification of Unexplored Ecological Niches and Biological Roles

3,7-Dimethyloctan-1-ol has been identified in natural sources such as citrus oils, honey, and rice. wikipedia.org Its presence in nature suggests specific ecological roles that are yet to be fully understood.

Future research directions include:

Chemical Ecology: Expanding the search for 3,7-dimethyloctan-1-ol in other plants and insects. It may function as a common but overlooked semiochemical (e.g., pheromone or allomone) involved in insect communication or as a component of plant defenses against herbivores or pathogens.

Microbial Ecology: The compound can be degraded by certain microorganisms, such as Pseudomonas citronellolis, under anaerobic conditions. sigmaaldrich.com Investigating its role in microbial communities, both as a carbon source and as a potential antimicrobial agent, could reveal its importance in shaping microbial ecosystems.

Avian Biology: Some research suggests a potential role for related compounds in the avian-microbe interactions within preen waxes. Exploring the presence and function of 3,7-dimethyloctan-1-ol in this context could uncover novel ecological functions.

Q & A

Basic Research Questions

Q. How can researchers reliably characterize 5,7-dimethyloctan-1-ol’s purity and structural identity?

- Methodology :

- Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns.

- Perform ¹H/¹³C NMR to resolve methyl branching at positions 5 and 7 (critical for distinguishing from isomers like 3,7-dimethyloctan-1-ol) .

- Compare retention indices and spectral data with synthetic standards or literature values to validate identity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Key Practices :

- Avoid skin/eye contact using PPE (gloves, goggles) per Safety Direction S1 (flush with water if exposed) .

- Use fume hoods to minimize inhalation risks, as the compound may release irritant vapors under heating (Warning Statement 5 ) .

- Store in inert atmospheres (e.g., nitrogen) to prevent oxidation, given its primary alcohol functionality .

Q. How can researchers reproduce synthetic protocols for this compound?

- Experimental Design :

- Follow stepwise alkylation strategies, using precursors like 5,7-dimethyloctanal and controlled reduction (e.g., NaBH₄ in ethanol) .

- Document reaction conditions (temperature, catalyst loading, solvent purity) meticulously to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway of this compound?

- Methodology :

- Apply density functional theory (DFT) to model transition states and predict regioselectivity in alkylation steps .

- Use molecular dynamics (MD) simulations to assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Analytical Workflow :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by stereochemical complexity .

- Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric derivatives (e.g., methyl vs. ethyl branching) .

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.